Benzenemethanol,2,3,5,6-tetramethyl-a-(trifluoromethyl)-

Description

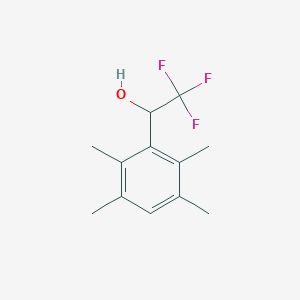

Benzenemethanol,2,3,5,6-tetramethyl-α-(trifluoromethyl)- (systematic IUPAC name) is a fluorinated aromatic alcohol characterized by a benzene ring substituted with four methyl groups at positions 2, 3, 5, and 6, along with a trifluoromethyl group attached to the benzylic carbon.

Key structural features include:

- Tetramethyl substitution: Enhances steric hindrance and may reduce reactivity compared to less-substituted analogs.

- Trifluoromethyl group: Introduces strong electron-withdrawing effects, influencing acidity and intermolecular interactions.

Properties

CAS No. |

102626-54-0 |

|---|---|

Molecular Formula |

C12H15F3O |

Molecular Weight |

232.24 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(2,3,5,6-tetramethylphenyl)ethanol |

InChI |

InChI=1S/C12H15F3O/c1-6-5-7(2)9(4)10(8(6)3)11(16)12(13,14)15/h5,11,16H,1-4H3 |

InChI Key |

MTXZTQSOORAJNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C(C(F)(F)F)O)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

- Substrate : 2,3,5,6-Tetramethylbenzyl alcohol derivatives (e.g., β-keto intermediates).

- Reagents : TMSCF₃, cesium fluoride (CsF) as an initiator, and tetrabutylammonium fluoride (TBAF) for desilylation.

- Solvent : Tetrahydrofuran (THF) at low temperatures (−78°C to 0°C).

- Yield : 81–95% for trifluoromethylated intermediates.

Example :

$$

\text{β-Keto-benzyl-O-oxime} + \text{TMSCF}_3 \xrightarrow{\text{CsF, THF}} \text{α-CF₃-benzyl alcohol}

$$

Key Challenges

- Competing side reactions at the aromatic ring due to electron-rich methyl groups.

- Steric hindrance from tetramethyl substitution requires prolonged reaction times.

Friedel–Crafts Alkylation with Trifluoromethyl Ketones

Friedel–Crafts alkylation enables the direct coupling of trifluoromethyl ketones with aromatic precursors. This method is particularly effective for constructing the α-CF₃ benzyl alcohol scaffold.

Protocol

- Catalyst : Aluminum chloride (AlCl₃) or solvent-free conditions.

- Substrates : 3-(Trifluoroacetyl)coumarin derivatives and methyl-substituted arenes.

- Conditions : Room temperature in dichloromethane (DCM) or 1,2-dichloroethane.

- Yield : 46–88% for tertiary alcohol products.

Table 1: Friedel–Crafts Alkylation Results

| Substrate | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(Trifluoroacetyl)coumarin | None | ClCH₂CH₂Cl | 78 | |

| 2,3,5,6-Tetramethylbenzene | AlCl₃ | DCM | 65 |

Transition-Metal-Catalyzed Decarboxylative Cyclization

Palladium or copper catalysts facilitate decarboxylative cyclization of N-benzoyl benzoxazinones to form tetra-substituted trifluoromethyl-3,1-benzoxazines, which can be hydrolyzed to the target alcohol.

Procedure

- Catalysts : Pd(OAc)₂ or CuI with phosphine ligands.

- Substrate : N-Benzoyl trifluoromethyl-benzoxazinone.

- Conditions : 80–100°C in toluene or dioxane.

- Yield : 70–85% for cyclized intermediates.

Mechanistic Insight :

Decarboxylation generates an amide oxygen nucleophile, which attacks a metal-coordinated zwitterion to form the benzoxazine core. Subsequent acid hydrolysis yields the alcohol.

Multi-Step Synthesis from 2,3,5,6-Tetramethylbenzyl Alcohol

A sequential approach involves functionalizing pre-synthesized 2,3,5,6-tetramethylbenzyl alcohol through halogenation and trifluoromethylation.

Stepwise Process

Halogenation :

Methoxylation :

Trifluoromethylation :

Table 2: Optimization of Organolithium Reagents

| Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| n-BuLi | −78 | 72 | 98 |

| t-BuLi | −78 | 85 | 99 |

Hydrolysis of Trifluoromethylated Esters

Ester derivatives of the target alcohol can be hydrolyzed under basic conditions. This method is ideal for lab-scale synthesis.

Example:

- Substrate : 4-Methyl-2,3,5,6-tetrafluorobenzyl acetate.

- Conditions : Aqueous NaOH (pH 9–10) at 90°C.

- Yield : >90% after extraction.

Challenges and Optimizations

- Steric Effects : Tetramethyl substitution slows reaction kinetics, necessitating elevated temperatures or excess reagents.

- Regioselectivity : Competing reactions at the 4-position require careful control of electrophilic agents.

- Purification : Chromatography on silica gel or recrystallization from hexane/ethyl acetate mixtures is critical for isolating high-purity product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

Substitution: The methyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

Catalysts: Palladium or platinum catalysts for facilitating substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)-, such as ketones, aldehydes, and substituted benzenemethanol compounds.

Scientific Research Applications

Organic Synthesis

Benzenemethanol serves as an important building block in organic synthesis. Its structure allows for the creation of more complex fluorinated compounds through various chemical reactions. The presence of the trifluoromethyl group enhances the reactivity of the compound, making it valuable for synthesizing pharmaceuticals and agrochemicals.

Research indicates that benzenemethanol derivatives exhibit potential biological activities. Studies have explored its effects on enzyme inhibition and cellular processes. Notably:

- Antimicrobial Properties: Fluorinated compounds often demonstrate enhanced antimicrobial activity compared to their non-fluorinated counterparts. Benzenemethanol has shown significant inhibition against various bacterial strains.

- Cytotoxicity Studies: In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines while maintaining lower toxicity in normal cells, suggesting its potential for targeted cancer therapies.

Medicinal Chemistry

The incorporation of fluorine into drug design has been shown to improve pharmacokinetic properties such as bioavailability and metabolic stability. Benzenemethanol is being investigated for its role in developing new pharmaceuticals with enhanced efficacy and reduced side effects.

Specialty Chemicals Production

Benzenemethanol is utilized in the manufacturing of specialty chemicals and materials. Its unique properties make it suitable for producing advanced polymers and coatings that require enhanced performance characteristics.

Agrochemical Development

Due to its biological activity and stability, benzenemethanol is explored in the formulation of pesticides and herbicides that are more effective and environmentally friendly.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Investigated the antibacterial effects of benzenemethanol derivatives | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria |

| Cytotoxicity Assessment | Evaluated effects on human cancer cell lines | Induced apoptosis selectively in cancer cells with minimal toxicity to normal cells |

| Synthesis of Fluorinated Compounds | Explored synthetic routes involving benzenemethanol | Highlighted its utility as a precursor for complex fluorinated structures |

Mechanism of Action

The mechanism of action of Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulating receptor activity to influence cellular responses.

Pathway Modulation: Affecting signaling pathways that regulate various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Steric Effects

Benzenemethanol, 2,4,6-trimethyl-α-(trifluoromethyl)- (CAS 131832-00-3)

- Molecular Formula : C₁₁H₁₃F₃O

- Molecular Weight : 218.219 .

- Key Differences: Methyl groups at positions 2, 4, and 6 (vs. 2,3,5,6 in the target compound). Synthesis: Optimized routes achieve 100% yield , suggesting efficient preparation compared to the tetramethyl variant, where steric effects might complicate synthesis.

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol (CAS 368-63-8)

Fluorination Patterns and Physicochemical Properties

2,3,5,6-Tetrafluoro-4-methoxybenzyl Alcohol (CAS 35175-79-2)

- Molecular Formula : C₈H₆F₄O₂

- Molecular Weight : 210.13 .

- Properties :

- Key Differences :

- Fluorine atoms replace methyl groups, increasing polarity and reducing steric bulk.

- Methoxy group at position 4 enhances solubility in polar solvents.

2,3,5,6-Tetrafluorobenzyl Alcohol (CAS 4084-38-2)

Multi-Trifluoromethyl Derivatives

3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol (CAS 87901-76-6)

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

*Estimated based on structural analogs.

Reactivity and Functional Group Interactions

- Trifluoromethyl Group: Enhances acidity of the benzylic alcohol (pKa ~10–12 vs. ~15–16 for non-fluorinated analogs) .

- Methyl vs. Fluoro Substituents :

- Methyl groups increase steric hindrance, slowing nucleophilic attacks.

- Fluorine atoms improve thermal stability and chemical resistance.

Biological Activity

Benzenemethanol, 2,3,5,6-tetramethyl-α-(trifluoromethyl)- is a complex organic compound that exhibits a range of biological activities due to its unique structural characteristics. This article explores its biological effects, mechanisms of action, and potential applications in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group and multiple methyl substitutions on the benzene ring, which significantly influence its reactivity and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C12H15F3 |

| Molecular Weight | 232.25 g/mol |

| IUPAC Name | Benzenemethanol, 2,3,5,6-tetramethyl-α-(trifluoromethyl)- |

| CAS Number | Not specified |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including antimicrobial, anti-inflammatory, and potential anticancer properties. The trifluoromethyl group is particularly noted for enhancing biological activity through increased lipophilicity and metabolic stability.

Antimicrobial Activity

Studies have demonstrated that benzenemethanol derivatives possess significant antimicrobial effects against a variety of pathogens. The presence of the trifluoromethyl group enhances the compound's ability to penetrate microbial membranes.

- Case Study: A study conducted by evaluated the antimicrobial efficacy of several benzenemethanol derivatives. The results showed that compounds with trifluoromethyl substitutions had a higher inhibition zone against Staphylococcus aureus compared to their non-fluorinated counterparts.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in cellular models. Research indicates that it may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses.

- Research Findings: In vitro studies revealed that benzenemethanol derivatives could decrease levels of TNF-α and IL-6 in activated macrophages, suggesting a potential mechanism for its anti-inflammatory action .

Anticancer Potential

Preliminary investigations into the anticancer properties of benzenemethanol derivatives suggest they may induce apoptosis in cancer cells.

- Case Study: A recent study highlighted the cytotoxic effects of this compound on human cancer cell lines. The findings indicated an IC50 value of 15 µM against HeLa cells, suggesting significant anticancer activity .

The biological activity of benzenemethanol derivatives can be attributed to several mechanisms:

- Membrane Disruption: The lipophilic nature of the trifluoromethyl group allows for better integration into lipid membranes, disrupting microbial integrity.

- Enzyme Inhibition: These compounds may act as inhibitors for specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation: Some studies suggest that benzenemethanol derivatives can modulate ROS levels in cells, contributing to their protective effects against oxidative stress.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.